molecular formula C7H7F3N2 B12985966 2-(2,2,2-Trifluoroethyl)pyridin-3-amine

2-(2,2,2-Trifluoroethyl)pyridin-3-amine

Cat. No.: B12985966
M. Wt: 176.14 g/mol
InChI Key: MUYWUGYIFYHIHP-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pyridin-3-amine is a fluorinated organic compound with the molecular formula C7H7F3N2. This compound is characterized by the presence of a trifluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated compounds like this one are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)pyridin-3-amine typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method is the reaction of 3-aminopyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridin-3-amine is largely dependent on its interaction with molecular targets. The trifluoroethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The electron-withdrawing nature of the trifluoroethyl group can also affect the compound’s reactivity and stability, contributing to its overall bioactivity .

Comparison with Similar Compounds

Uniqueness: 2-(2,2,2-Trifluoroethyl)pyridin-3-amine is unique due to the specific positioning of the trifluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-6-5(11)2-1-3-12-6/h1-3H,4,11H2

InChI Key

MUYWUGYIFYHIHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(F)(F)F)N

Origin of Product

United States

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